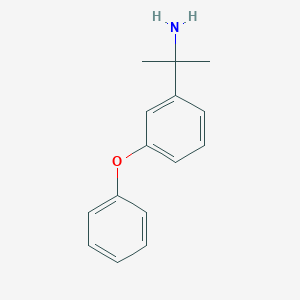
2-(3-Phenoxyphenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenoxyphenyl)propan-2-amine is an organic compound that belongs to the class of amines It features a phenoxyphenyl group attached to a propan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenoxyphenyl)propan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 3-phenoxybenzyl chloride with isopropylamine under basic conditions can yield the desired product . Another method involves the reductive amination of 3-phenoxyacetophenone with isopropylamine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenoxyphenyl)propan-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently employed reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Substituted amines and derivatives.
Applications De Recherche Scientifique
2-(3-Phenoxyphenyl)propan-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Phenoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity. It may also inhibit certain enzymes, affecting metabolic pathways . The exact mechanism depends on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
2-(3-Phenoxyphenyl)propan-2-amine can be compared with other similar compounds, such as:
Phenylpropanolamine: A compound with a similar backbone but different substituents, used as a decongestant.
Phenoxybenzamine: An alpha-adrenergic antagonist with a phenoxyphenyl group, used in the treatment of hypertension.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyphenyl group provides additional sites for functionalization, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
130416-47-6 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-(3-phenoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C15H17NO/c1-15(2,16)12-7-6-10-14(11-12)17-13-8-4-3-5-9-13/h3-11H,16H2,1-2H3 |
Clé InChI |
KESCECWBPFGYAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=CC=C1)OC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride](/img/structure/B13483141.png)

![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13483154.png)
![5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13483162.png)
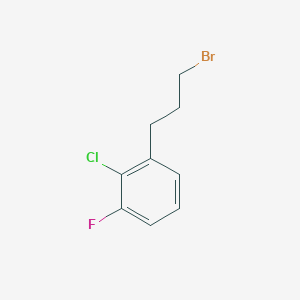
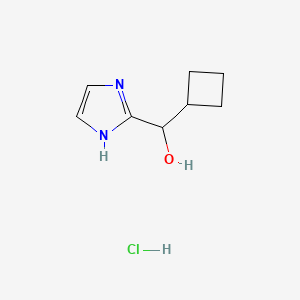


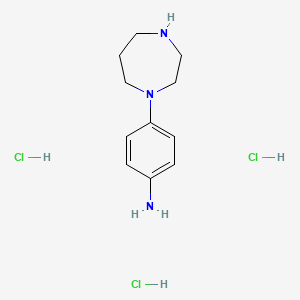
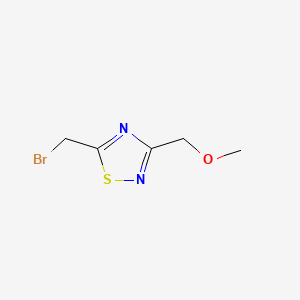
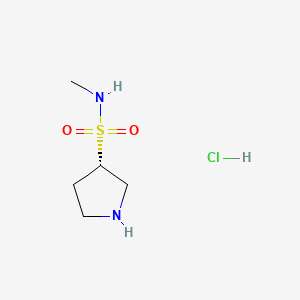

![4-[(Aminooxy)methyl]-3-methoxyphenol](/img/structure/B13483217.png)

